Acétomycine

Vue d'ensemble

Description

Acetomycin is a natural product identified as an antifungal agent produced by termite gut-associated Streptomycetes. It has shown significant potential in combating various fungal pathogens, including Pyrrhoderma noxium, Aspergillus niger, Botrytis cinerea, and Alternaria alternata . This compound is particularly notable for its potential use as a biological control agent and natural product fungicide .

Applications De Recherche Scientifique

Acetomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying natural product synthesis and biosynthesis pathways . In biology, acetomycin’s antifungal properties make it a valuable tool for investigating fungal pathogenesis and developing new antifungal agents .

In medicine, acetomycin has shown potential as an antifungal therapeutic agent, particularly for treating infections caused by resistant fungal pathogens . Its unique mode of action and low toxicity profile make it an attractive candidate for further drug development . In industry, acetomycin can be used as a natural fungicide for agricultural applications, providing an environmentally friendly alternative to chemical fungicides .

Orientations Futures

Acetomycin has been identified as a potential natural product fungicide, particularly as an antifungal agent against Pyrrhoderma noxium . It also showed inhibitory activity against other important fungal crop pathogens, including Aspergillus niger, Botrytis cinerea, and Alteranaria alternata . Therefore, acetomycin may be used as a biological control agent and natural product fungicide against P. noxium .

Mécanisme D'action

The mechanism of action of acetomycin involves its interaction with fungal cell membranes, leading to increased membrane permeability and subsequent cell death . Acetomycin targets specific components of the fungal cell membrane, disrupting its integrity and function . This mode of action is distinct from many other antifungal agents, which often target fungal enzymes or metabolic pathways .

Analyse Biochimique

Biochemical Properties

Acetomycin plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis and leading to bacterial cell death. Acetomycin interacts with enzymes such as RNA polymerase and proteins involved in the translation process, disrupting their normal function and preventing bacterial growth .

Cellular Effects

Acetomycin has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of cell growth and division. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. Acetomycin’s impact on eukaryotic cells is minimal, making it a valuable tool in selective bacterial inhibition .

Molecular Mechanism

The molecular mechanism of Acetomycin involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding interferes with the elongation phase of protein synthesis, preventing the formation of peptide bonds and leading to the accumulation of incomplete polypeptide chains. Acetomycin also inhibits RNA polymerase activity, further disrupting bacterial gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetomycin change over time. The compound is relatively stable, but its antibacterial activity can decrease due to degradation. Long-term exposure to Acetomycin can lead to the development of bacterial resistance, reducing its efficacy. Studies have shown that Acetomycin maintains its antibacterial properties for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of Acetomycin vary with different dosages in animal models. At low doses, Acetomycin effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of Acetomycin is required to achieve antibacterial activity .

Metabolic Pathways

Acetomycin is involved in various metabolic pathways, primarily targeting bacterial protein synthesis. It interacts with enzymes such as RNA polymerase and ribosomal proteins, disrupting the normal metabolic flux and leading to the accumulation of incomplete proteins. Acetomycin’s impact on metabolite levels is significant, as it inhibits the production of essential bacterial proteins .

Transport and Distribution

Within cells and tissues, Acetomycin is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in bacterial cells. Acetomycin’s localization within bacterial cells is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects .

Subcellular Localization

Acetomycin’s subcellular localization is primarily within the bacterial ribosomes, where it binds to the 50S subunit. This localization is essential for its inhibitory activity on protein synthesis. Acetomycin does not undergo significant post-translational modifications, and its targeting signals are inherent to its chemical structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetomycin involves the fermentation of Streptomyces species. The fermentation extracts are then analyzed using nuclear magnetic resonance (NMR) and X-ray crystallography to identify and purify acetomycin . The specific synthetic routes and reaction conditions for acetomycin are not extensively detailed in the literature, but it is known that the compound is produced through the metabolic processes of Streptomyces .

Industrial Production Methods

Industrial production of acetomycin would likely involve large-scale fermentation processes using optimized strains of Streptomyces. The fermentation conditions, including nutrient composition, temperature, pH, and aeration, would be carefully controlled to maximize the yield of acetomycin. Following fermentation, the compound would be extracted and purified using techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Acetomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability, efficacy, and bioavailability .

Common Reagents and Conditions

Common reagents used in the reactions involving acetomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of acetomycin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .

Comparaison Avec Des Composés Similaires

Acetomycin is part of the actinomycin family of antibiotics, which includes compounds such as actinomycin D, actinomycin X2, and actinomycin V . These compounds share similar structural features and biosynthetic origins but differ in their specific biological activities and applications .

Similar Compounds

Actinomycin D: Known for its use in cancer chemotherapy, particularly for treating Wilms’ tumor and rhabdomyosarcoma.

Actinomycin X2: Exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus.

Actinomycin V: Another member of the actinomycin family with distinct antibacterial properties.

Propriétés

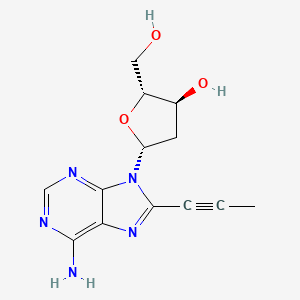

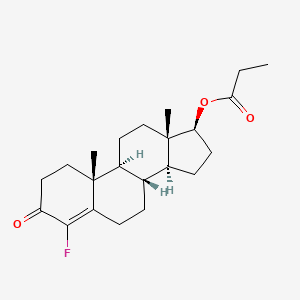

IUPAC Name |

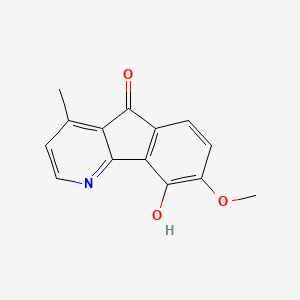

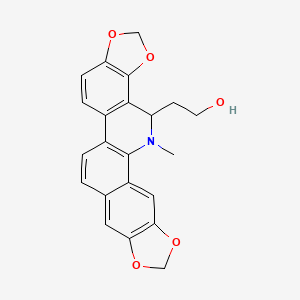

[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZTORLGBISLR-RHFNHBFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510-18-9 | |

| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Acetomycin?

A: Acetomycin has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol. []

Q2: How active is Acetomycin against tumor cells in vitro?

A: Acetomycin demonstrates potent in vitro activity against HCT-8 human colon adenocarcinoma cells (IC50 = 1.5 µg/mL) and L1210 murine leukemia cells (IC50 = 2.2 µg/mL). [] It also showed a 33% overall response rate in the human tumor stem cell assay against 49 primary tumors. []

Q3: What is the mechanism behind Acetomycin's in vivo inactivation?

A: Acetomycin is rapidly inactivated in vivo by esterases, primarily porcine liver esterase (EC 3.1.1.1). [, ] This enzymatic hydrolysis likely targets the acetoxy group at the 5-position of the γ-butyrolactone ring, significantly reducing its activity. []

Q4: Have any strategies been explored to overcome Acetomycin's in vivo inactivation?

A: Yes, researchers have synthesized Acetomycin analogs with modifications at the 5-position of the γ-butyrolactone ring, replacing the acetoxy group with benzoyloxy and pivaloyloxy groups. [] These modifications aimed to create esterase-resistant analogs.

Q5: Were the esterase-resistant Acetomycin analogs successful?

A: Although the synthesized analogs showed similar in vitro cytotoxicity to Acetomycin, they remained susceptible to porcine liver esterase and lost their efficacy in vivo. []

Q6: What is the absolute configuration of Acetomycin?

A: The absolute configuration of Acetomycin is 3S, 4S, 5R, determined through spectroscopic characterization, X-ray analysis of a bromo derivative, and synthesis of its stereoisomers. [, , ]

Q7: How does the structure of Acetomycin contribute to its activity?

A: While the exact mechanism of action remains unclear, the γ-butyrolactone ring and the acetoxy group at the 5-position are crucial for Acetomycin's biological activity. [, ] Modifications to these structural features significantly impact its potency. [, ]

Q8: What is known about the biogenesis of Acetomycin?

A: Studies using radiolabeled precursors revealed that Acetomycin's carbon skeleton originates from acetate and methionine. [] C-1, C-5, and C-9 are derived from the carboxylate carbon of acetate, while C-2, C-6, and C-10 originate from its methyl group. [] The C-7 methyl group comes from methionine, while the remaining carbons (C-3, C-4, and C-8) come from an unknown precursor, possibly a D-glucose degradation product. []

Q9: What spectroscopic data is available for Acetomycin?

A: Acetomycin has been characterized using NMR and CD spectroscopy. [] Further structural information was obtained through X-ray analysis of its bromo derivative. [, ]

Q10: Has the total synthesis of Acetomycin been achieved?

A: Yes, several total syntheses of Acetomycin and its stereoisomers have been reported, employing various strategies like Claisen rearrangement, silylene transfer reactions, and palladium-catalyzed allylic alkylation. [, , , , , , , , , , , , , , , , ]

Q11: What is the significance of the total synthesis of Acetomycin?

A: The successful total synthesis of Acetomycin and its stereoisomers allows for the production of sufficient quantities for further biological evaluation and facilitates the development of analogs with improved pharmacological properties. [, , , , , , , , , , , , , , , , ]

Q12: What are the potential applications of Acetomycin?

A: Although limited by its in vivo instability, Acetomycin holds potential as a lead compound for developing novel anticancer and antifungal agents. [, ] Further research focusing on improving its pharmacokinetic properties is needed to unlock its full therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)